

solubility of 5-Iodofuran-2-amine in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodofuran-2-amine**

Cat. No.: **B12972833**

[Get Quote](#)

Technical Guide: Solubility Profile of 5-Iodofuran-2-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental solubility data for **5-Iodofuran-2-amine** is not extensively available in public literature. The following guide provides a predictive overview based on structural analysis, a standardized experimental protocol for determining solubility, and an illustrative dataset. The quantitative data presented herein is hypothetical and intended to serve as a practical example.

Introduction: Understanding the Solubility of 5-Iodofuran-2-amine

5-Iodofuran-2-amine is a heterocyclic compound featuring a furan ring substituted with a primary amine and an iodine atom. This unique combination of functional groups dictates its physicochemical properties, most notably its solubility in various organic solvents. The primary amine group (-NH_2) is capable of hydrogen bonding, imparting polarity. The furan ring itself possesses some polar character due to the oxygen heteroatom. The iodine atom, while large and contributing to molecular weight, is also highly polarizable, allowing for dipole-dipole and London dispersion force interactions.

Based on the principle of "like dissolves like," the solubility of **5-Iodofuran-2-amine** is expected to be highest in polar organic solvents, with diminishing solubility in less polar and non-polar solvents.[1][2]

Key Structural Features Influencing Solubility:

- Primary Amine (-NH₂): A polar group capable of acting as a hydrogen bond donor and acceptor. This feature generally enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[1]
- Furan Ring: A polar aromatic heterocycle contributing to favorable interactions with polar solvents.
- Iodine Atom (-I): A large, polarizable atom that increases the molecular weight. While it can participate in dipole-dipole interactions, its size may negatively impact solubility in highly ordered solvent structures like water. Its polarizability can enhance solubility in solvents that also have high polarizability.[3][4][5]

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for **5-Iodofuran-2-amine** in a range of common organic solvents at ambient temperature (20-25°C). This data should be used as a reference guide for solvent selection in experimental work.

Table 1: Hypothetical Solubility of **5-Iodofuran-2-amine** in Common Organic Solvents

Solvent Class	Solvent	Polarity Index	Predicted Solubility (mg/mL)	Predicted Solubility (g/L)
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	7.2	> 100	> 100
N,N-	Dimethylformamide (DMF)	6.4	> 100	> 100
Acetonitrile		5.8	25 - 50	25 - 50
Acetone		5.1	10 - 25	10 - 25
Polar Protic	Methanol	5.1	50 - 75	50 - 75
Ethanol		4.3	25 - 50	25 - 50
Isopropanol		3.9	10 - 25	10 - 25
Moderately Polar	Tetrahydrofuran (THF)	4.0	15 - 30	15 - 30
Dichloromethane (DCM)		3.1	5 - 15	5 - 15
Ethyl Acetate		4.4	5 - 15	5 - 15
Non-Polar	Toluene	2.4	< 1	< 1
Hexane		0.1	< 0.1	< 0.1

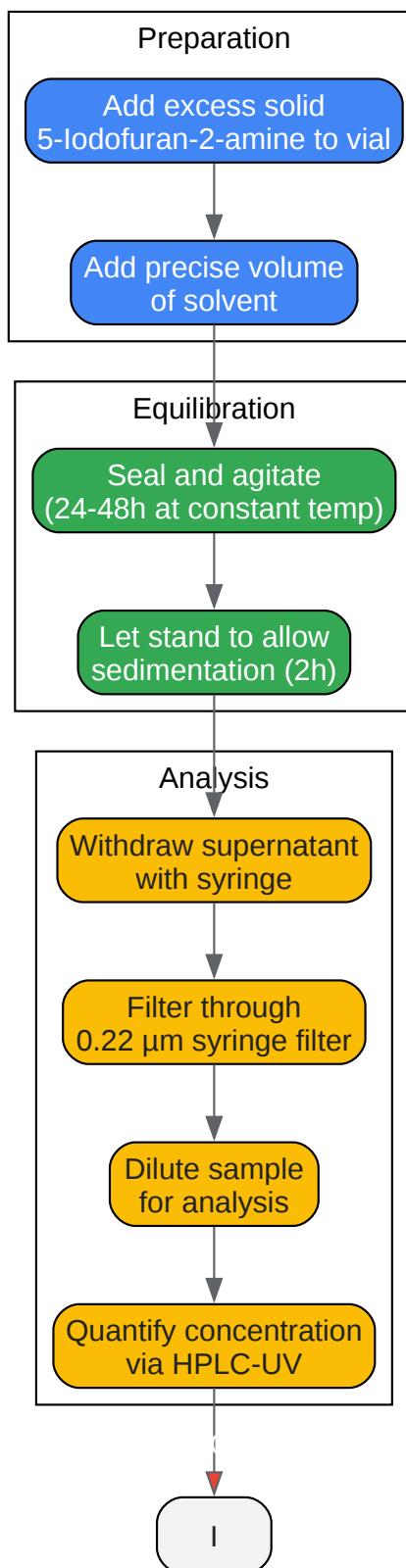
Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound.[6][7][8] It involves equilibrating an excess of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved solute in a filtered aliquot of the supernatant.

Materials and Equipment

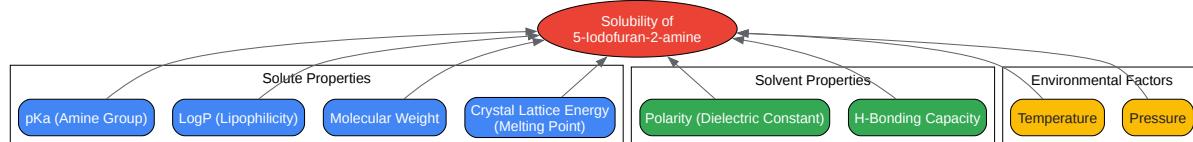
- **5-Iodofuran-2-amine** (solid, pure form)
- Selected organic solvents (HPLC grade)
- Analytical balance
- Glass vials with PTFE-lined screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Procedure


- Preparation: Add an excess amount of solid **5-Iodofuran-2-amine** to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is achieved.
- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
- Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C). Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[\[6\]](#)[\[7\]](#)
- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
- Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.
- Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the

analytical method.

- Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration of **5-Iodofuran-2-amine** is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
- Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.


Visualizations: Workflows and Influencing Factors

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that govern the solubility of a compound like **5-Iodofuran-2-amine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask solubility determination method.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the solubility of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [solubility of 5-iodofuran-2-amine in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12972833#solubility-of-5-iodofuran-2-amine-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com